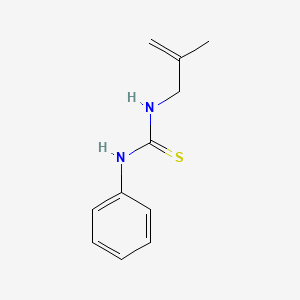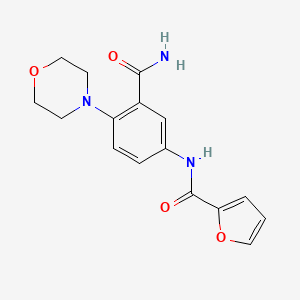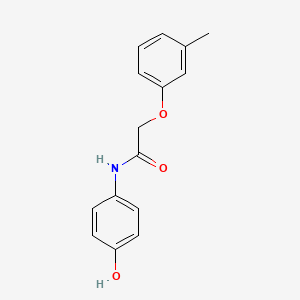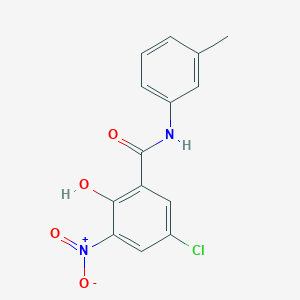
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methylphenyl group, a methylsulfanyl group, a morpholinyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The pyrimidine ring can be synthesized by reacting appropriate precursors under cyclization conditions. For example, a reaction between a suitable nitrile and an amine in the presence of a base can form the pyrimidine core.
Substitution Reactions: The introduction of the methylphenyl, methylsulfanyl, and morpholinyl groups can be achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct substitution pattern.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share the methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonamide Compounds: Compounds like {4-nitrophenyl}sulfonyltryptophan have similar sulfonyl groups and are used in various biological applications.
Uniqueness
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-13(6-4-12)15-14(11-18)16(20-17(19-15)23-2)21-7-9-22-10-8-21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVLKSQISVJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)



![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone](/img/structure/B5870792.png)

![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
![2,4-dichloro-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5870817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)


![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)

